molecular formula C18H21BrN2O2 B11596884 2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide

2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B11596884
M. Wt: 377.3 g/mol
InChI Key: AJXBNFSHSCYTFE-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide is an organic compound that features a bromo-substituted phenoxy group and a dimethylamino-substituted phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide typically involves the following steps:

    Bromination: The starting material, 4-ethylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-ethylphenol.

    Etherification: The brominated product is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-ethylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is reacted with 4-(dimethylamino)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and dimethylamino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide is unique due to the presence of both bromo and dimethylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H21BrN2O2

Molecular Weight

377.3 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C18H21BrN2O2/c1-4-13-5-10-17(16(19)11-13)23-12-18(22)20-14-6-8-15(9-7-14)21(2)3/h5-11H,4,12H2,1-3H3,(H,20,22)

InChI Key

AJXBNFSHSCYTFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)Br

Origin of Product

United States

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